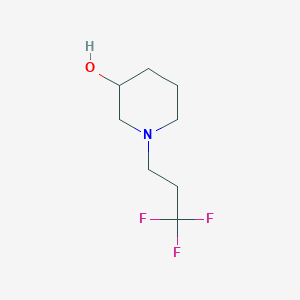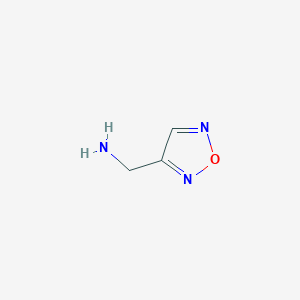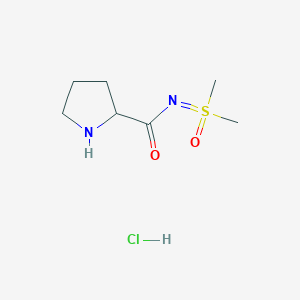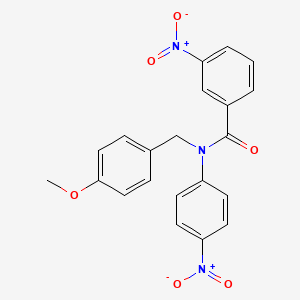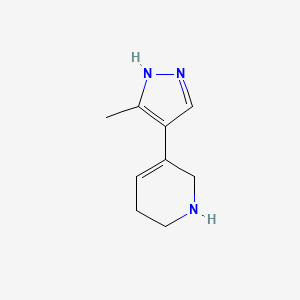
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both pyrazole and tetrahydropyridine moieties. Heterocyclic compounds are widely studied due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often include the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are increasingly being adopted in industrial processes .
化学反应分析
Types of Reactions
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce piperidine derivatives .
科学研究应用
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
作用机制
The mechanism of action of 5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole moiety and are known for their diverse applications in medicinal chemistry.
Imidazole Derivatives: Similar to pyrazoles, imidazoles are five-membered heterocycles with nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is unique due to the presence of both pyrazole and tetrahydropyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
5-(5-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C9H13N3/c1-7-9(6-11-12-7)8-3-2-4-10-5-8/h3,6,10H,2,4-5H2,1H3,(H,11,12) |
InChI 键 |
DSIGGHKDXIJEDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1)C2=CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



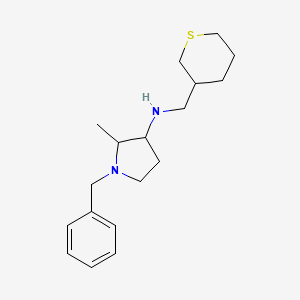
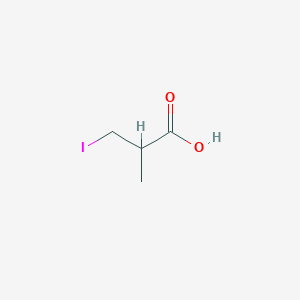

![2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B15226893.png)


![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B15226902.png)
![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B15226913.png)
